1-(3-Chloropropoxy)-3-fluorobenzene
Description
1-(3-Chloropropoxy)-3-fluorobenzene (C₉H₁₀ClFO, MW 188.63 g/mol) is a halogenated aromatic ether characterized by a fluorine atom at the meta position and a 3-chloropropoxy chain attached to the benzene ring . The compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloropropoxy and fluorine groups.
Properties
Molecular Formula |
C9H10ClFO |
|---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClFO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |
InChI Key |
CWHZJPRKVRSFCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1-(3-Chloropropoxy)-4-fluorobenzene
- Structure : The para-fluorine isomer (C₉H₁₀ClFO, MW 188.63 g/mol) differs only in the position of the fluorine atom (para instead of meta) .
- Spectral Data: While FTIR/UV-vis data for the meta isomer are unavailable, the para analog’s spectral profile would exhibit shifts in absorption peaks due to altered electronic effects .
- CAS Confusion : Two conflicting CAS numbers are reported (62780-89-6 and 1716-42-3 ), highlighting the need for verification via authoritative databases.
Functional Group Variants: 1-(2-Aminopropoxy)-3-fluorobenzene
- Structure: Replacing the chlorine in the propoxy chain with an amine group yields C₉H₁₂FNO (MW 169.2 g/mol) .
- Key Differences :
Substituent Modifications: 1-(Trifluoromethyl)-3-propoxybenzene
- Structure : This compound (C₁₀H₁₁F₃O, MW 204.19 g/mol) features a trifluoromethyl group instead of fluorine and chlorine .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Synthetic Yields : Chloropropoxy-containing compounds (e.g., 1-((3-chloropropoxy)methyl)pyrene) exhibit moderate yields (~39%) due to steric challenges in alkylation reactions .
- Safety Profiles: 1-(3-Chloropropoxy)-4-fluorobenzene carries hazards of skin/eye irritation (H315, H319) , whereas amino derivatives may require stricter handling due to amine reactivity.
- Biological Relevance : The trifluoromethyl analog’s enhanced lipophilicity suggests utility in drug design, particularly for CNS-targeting molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
